molecular formula C5H7NO B1305849 Furan-3-ylmethanamine CAS No. 4543-47-9

Furan-3-ylmethanamine

Cat. No. B1305849
Key on ui cas rn: 4543-47-9
M. Wt: 97.12 g/mol
InChI Key: XNABHFLZYMCJHE-UHFFFAOYSA-N
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Patent
US05505931

Procedure details

To a solution of 3-(aminomethyl)furan (0.565 g, 5.818 mmol) in 10 mL of CHCl3 at 0° C. was added 10 mL of a saturated NaHCO3 solution and thiophosgene (0.66 mL, 8.66 mmol). The reaction mixture was stirred vigorously for 45 min while maintaining the temperature at between 0°-5° C. The phases were then separated and the aqueous layer extracted with CHCl3 (10 mL). The combined organic solutions were dried (MgSO4), filtered, and the volatiles removed by blowing a gentle stream of nitrogen over the solution. Traces of residual solvent and thiophosgene were then evaporated off under high vacuum (20° C./0.05 mm Hg) to afford 0.659 g,(81 percent of theoretical) of 3-(isothiocyanatomethyl)furan as a dark orange liquid which was found to be pure by NMR and suitable for use in the Diels-Alder step: 1H NMR (300 MHz, CDCl3) d 7.45 (s, 1H), 7.42 (s, 1H), 6.42 (s, 1H), 4.54 (s, 2H); 13C NMR (75 MHz, CDCl3) d 144.0, 139.9, 132.7, 119.5, 109.4, 40.2 ; IR (neat) 2090, 1595 cm-1; MS m/e 139, 81 (base).
Quantity
0.565 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:7]=[CH:6][O:5][CH:4]=1.C([O-])(O)=O.[Na+].[C:13](Cl)(Cl)=[S:14]>C(Cl)(Cl)Cl>[N:1]([CH2:2][C:3]1[CH:7]=[CH:6][O:5][CH:4]=1)=[C:13]=[S:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.565 g
Type
reactant
Smiles
NCC1=COC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at between 0°-5° C
CUSTOM
Type
CUSTOM
Details
The phases were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with CHCl3 (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed
CUSTOM
Type
CUSTOM
Details
Traces of residual solvent and thiophosgene were then evaporated off under high vacuum (20° C./0.05 mm Hg)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
N(=C=S)CC1=COC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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